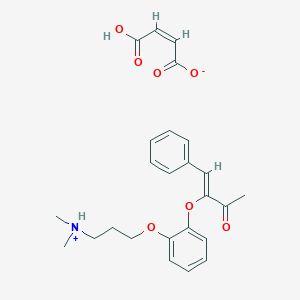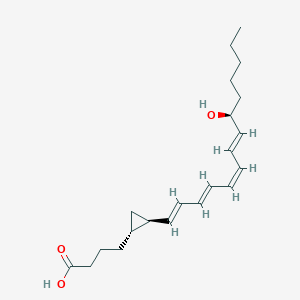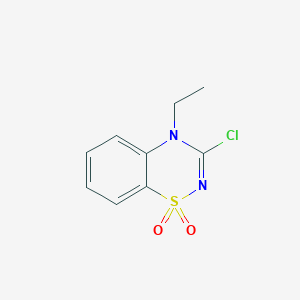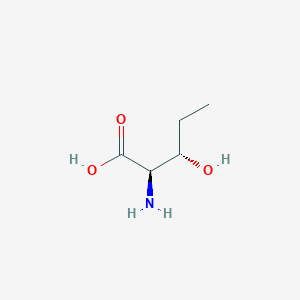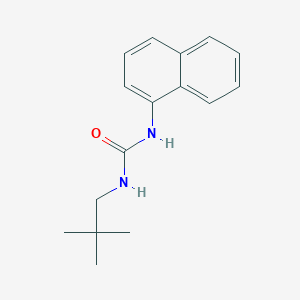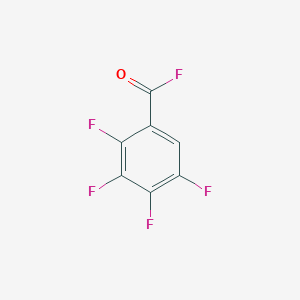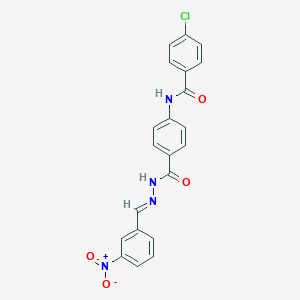
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide, also known as p-Cl-PB-Hydrazone, is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative of p-chlorobenzoyl chloride and 2-m-nitrobenzylidenehydrazinecarboxylic acid.
Mechanism Of Action
The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is not fully understood, but it is thought to involve the inhibition of cellular respiration. This compound has been shown to decrease the oxygen consumption rate of cancer cells, leading to a reduction in ATP production and ultimately cell death. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity.
Biochemical And Physiological Effects
P-Cl-PB-Hydrazone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory properties and to inhibit the production of reactive oxygen species. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to decrease the expression of certain genes involved in cancer progression, suggesting that it may have a broader role in cancer therapy.
Advantages And Limitations For Lab Experiments
One advantage of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its relatively low toxicity compared to other anticancer agents. This compound has been shown to have a high therapeutic index, meaning that it is effective at killing cancer cells while sparing normal cells. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is relatively easy to synthesize and can be obtained in reasonable yields.
One limitation of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in cancer therapy.
Future Directions
There are a number of potential future directions for research on p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone and to optimize its use in cancer therapy. Finally, there is potential for the development of new antibiotics based on the antibacterial and antifungal properties of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone.
Synthesis Methods
The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone involves the reaction of p-chlorobenzoyl chloride with 2-m-nitrobenzylidenehydrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acid to obtain the final product. The yield of the reaction is typically around 50%.
Scientific Research Applications
P-Cl-PB-Hydrazone has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
properties
CAS RN |
100278-42-0 |
|---|---|
Product Name |
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide |
Molecular Formula |
C21H15ClN4O4 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15ClN4O4/c22-17-8-4-15(5-9-17)20(27)24-18-10-6-16(7-11-18)21(28)25-23-13-14-2-1-3-19(12-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+ |
InChI Key |
FPJNBWBCPRPJTP-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
synonyms |
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



